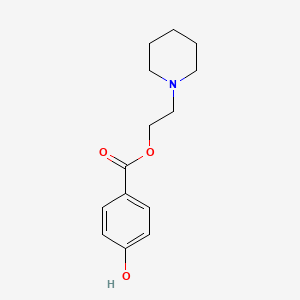

2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylethyl 4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-6-4-12(5-7-13)14(17)18-11-10-15-8-2-1-3-9-15/h4-7,16H,1-3,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJLYGFMGQCTNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Piperidin 1 Yl Ethyl 4 Hydroxybenzoate

Classical Esterification Routes for the Synthesis of 2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate (B8730719)

Traditional methods for synthesizing esters like 2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate form the bedrock of its production. These routes are well-established and rely on fundamental organic chemistry principles.

Direct Esterification with 4-Hydroxybenzoic Acid and 2-(Piperidin-1-yl)ethanol

The most direct approach to synthesizing this compound is the Fischer-Speier esterification. This method involves the reaction of 4-hydroxybenzoic acid with 2-(piperidin-1-yl)ethanol in the presence of a strong acid catalyst. mdpi.comresearchgate.net The catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. mdpi.comkhanacademy.org

The reaction is reversible and driven towards the product side by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus. Given the presence of a basic tertiary amine in the 2-(piperidin-1-yl)ethanol reactant, an excess of the acid catalyst is required to both protonate the amine and catalyze the esterification.

Key Reaction Parameters:

Reactants: 4-Hydroxybenzoic Acid, 2-(Piperidin-1-yl)ethanol

Catalyst: Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (pTSA)

Solvent: Toluene or xylene (to facilitate water removal)

Temperature: Reflux conditions to drive the reaction and remove water.

Transesterification Approaches Involving Methyl or Ethyl 4-Hydroxybenzoate

Transesterification offers an alternative route where a pre-existing ester, such as methyl 4-hydroxybenzoate or ethyl 4-hydroxybenzoate (ethylparaben), is reacted with 2-(piperidin-1-yl)ethanol. google.com This equilibrium-driven process is typically catalyzed by either an acid or a base. The reaction involves the exchange of the alcohol moiety of the starting ester with 2-(piperidin-1-yl)ethanol.

To shift the equilibrium towards the desired product, the lower-boiling alcohol (methanol or ethanol) is continuously removed from the reaction mixture by distillation. Basic catalysts like sodium methoxide or titanium(IV) alkoxides are common for this transformation.

The table below illustrates typical conditions for transesterification reactions applicable to this synthesis.

| Catalyst | Alcohol Reactant | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Sodium Methoxide | 2-(Piperidin-1-yl)ethanol | 100-140 | 4-8 hours | 75-90 |

| Titanium(IV) Isopropoxide | 2-(Piperidin-1-yl)ethanol | 150-180 | 6-12 hours | 80-95 |

| Sulfuric Acid | 2-(Piperidin-1-yl)ethanol | 120-150 (Reflux) | 8-16 hours | 70-85 |

This table presents illustrative data based on general transesterification procedures.

Utilizing Activated 4-Hydroxybenzoic Acid Derivatives in Synthesis

To overcome the equilibrium limitations of direct esterification, 4-hydroxybenzoic acid can be converted into a more reactive derivative. A common strategy is the formation of an acyl chloride (4-hydroxybenzoyl chloride) by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The highly reactive acyl chloride then readily reacts with 2-(piperidin-1-yl)ethanol, often in the presence of a non-nucleophilic base such as triethylamine or pyridine (B92270) to neutralize the HCl byproduct.

Alternatively, peptide coupling agents can be employed to activate the carboxylic acid in situ. Reagents like N,N'-dicyclohexylcarbodiimide (DCC), or N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in combination with an amine base, facilitate the formation of an amide-like intermediate that is highly reactive towards the alcohol, leading to the desired ester under mild conditions. nih.gov This method avoids the harsh conditions associated with acyl chloride formation.

Advanced and Green Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. These advanced strategies often lead to higher yields, shorter reaction times, and reduced waste.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in In the context of esterification, microwave irradiation can significantly reduce reaction times from hours to minutes. mdpi.comijsdr.org The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in higher yields and cleaner reactions compared to conventional heating methods. organic-chemistry.org

For the synthesis of this compound, a mixture of 4-hydroxybenzoic acid, 2-(piperidin-1-yl)ethanol, and a catalyst can be subjected to microwave irradiation. This approach is compatible with the direct esterification method, often providing superior results in a fraction of the time.

The following table compares conventional heating with microwave-assisted synthesis for a representative esterification reaction.

| Method | Catalyst | Temperature (°C) | Reaction Time | Yield (%) |

| Conventional Heating | Sulfuric Acid | 120 (Reflux) | 6 hours | 78 |

| Microwave Irradiation | Sulfuric Acid | 120 | 10 minutes | 92 |

Data is illustrative and based on analogous esterification reactions reported in the literature. rasayanjournal.co.in

Catalyst-Mediated Esterification Reactions

The choice of catalyst is crucial for an efficient esterification process. While traditional mineral acids are effective, they can lead to side reactions and purification challenges. Modern catalysis research focuses on developing more selective and recoverable catalysts.

For the synthesis of this compound, several advanced catalytic systems can be considered:

Solid Acid Catalysts: Materials like zeolites, ion-exchange resins (e.g., Amberlyst-15), or sulfated zirconia can replace liquid acids. These heterogeneous catalysts are easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling.

Organocatalysts: N-Fluorobenzenesulfonimide (NFSi) has been identified as an efficient metal-free catalyst for direct esterification under microwave conditions. mdpi.com It activates the carboxylic acid through halogen bonding, promoting the reaction without the need for strong acids.

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification reactions with high selectivity under mild conditions. This biocatalytic approach avoids harsh reagents and high temperatures, making it a green alternative. The reaction is typically carried out in an organic solvent to shift the equilibrium towards ester synthesis.

The use of these advanced catalysts can lead to improved process efficiency, higher purity of the final product, and a reduced environmental impact.

Solvent-Free Reaction Conditions

In recent years, the principles of green chemistry have driven the development of synthetic methodologies that minimize or eliminate the use of hazardous solvents. For the synthesis of esters, particularly phenolic esters, several solvent-free approaches have been investigated. These methods often rely on thermal activation or mechanochemistry to promote the reaction.

One potential solvent-free approach for the synthesis of this compound is the direct esterification of 4-hydroxybenzoic acid with 2-(piperidin-1-yl)ethanol. This reaction can be facilitated by heating the neat reactants, potentially with a catalyst. Research on the esterification of phenols has shown that such reactions can be achieved by heating the components, sometimes with a mild catalyst to improve the reaction rate and yield jetir.org.

Mechanochemistry, specifically high-speed ball milling, presents another viable solvent-free method. This technique uses mechanical force to induce chemical reactions. Studies have demonstrated the successful esterification of various carboxylic acids and phenols under ball-milling conditions at room temperature, often with the aid of a catalyst nih.gov. This method is notable for its reduced reaction times and avoidance of bulk solvents nih.gov. Infrared irradiation has also been explored as an energy source for promoting solvent-free amide synthesis, a reaction type that shares mechanistic similarities with esterification, suggesting its potential applicability researchgate.net.

The table below summarizes potential solvent-free methods applicable to the synthesis of this compound.

| Reaction Type | Reactants | Conditions | Potential Advantages |

| Direct Esterification | 4-hydroxybenzoic acid, 2-(piperidin-1-yl)ethanol | Heating, optional catalyst | Simple, avoids solvent waste |

| Mechanochemical Synthesis | 4-hydroxybenzoic acid, 2-(piperidin-1-yl)ethanol | High-speed ball milling, catalyst | Rapid, room temperature, solvent-free |

| Infrared Irradiation | 4-hydroxybenzoic acid, 2-(piperidin-1-yl)ethanol | IR lamp | Energy efficient, solvent-free |

Derivatization and Analogue Synthesis of this compound

The structural scaffold of this compound offers several key sites for chemical modification to generate a library of analogues. These modifications can be strategically employed to modulate the physicochemical and biological properties of the parent molecule.

Modifications at the Piperidine (B6355638) Nitrogen: N-Substitution Strategies

The nitrogen atom of the piperidine ring is a primary site for derivatization, most commonly through N-alkylation or reductive amination.

N-Alkylation: This involves the reaction of the piperidine nitrogen with an alkyl halide. The reaction typically proceeds in the presence of a base to neutralize the hydrohalic acid formed. A variety of alkylating agents can be used, allowing for the introduction of diverse functional groups researchgate.net. For instance, reacting this compound with different alkyl bromides or iodides in the presence of a non-nucleophilic base like potassium carbonate or diisopropylethylamine would yield a range of N-substituted analogues researchgate.net.

Reductive Amination: This two-step, one-pot reaction involves the condensation of a secondary amine (piperidine) with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. This method is particularly useful for introducing more complex substituents at the nitrogen atom.

Aza-Michael Addition: For the introduction of a three-carbon chain with a functional group at the terminus, the aza-Michael reaction is a suitable method. This involves the conjugate addition of the piperidine nitrogen to an α,β-unsaturated carbonyl compound, such as an acrylate or acrylonitrile researchgate.net.

The following table provides examples of N-substitution strategies applicable to the piperidine moiety.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide (e.g., methyl iodide, benzyl bromide) | N-Alkyl piperidinium salt or N-alkyl piperidine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Substituted piperidine |

| Aza-Michael Addition | α,β-Unsaturated ester/nitrile (e.g., ethyl acrylate) | N-Propanoate/propionitrile piperidine derivative |

Aromatic Ring Functionalization of the 4-Hydroxybenzoate Moiety

The 4-hydroxybenzoate ring is susceptible to electrophilic aromatic substitution (SEAr), allowing for the introduction of various functional groups onto the aromatic core. The hydroxyl and the ester groups are both ortho-, para-directing groups. However, the hydroxyl group is a strong activating group, while the ester group is a deactivating group. Therefore, substitution is expected to occur at the positions ortho to the hydroxyl group (positions 3 and 5).

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogenating agent with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl/acyl halide and a Lewis acid catalyst.

These reactions would yield a variety of substituted aromatic analogues of this compound, which could then be further modified.

The table below outlines common electrophilic aromatic substitution reactions.

| Reaction Type | Reagents | Typical Substituent |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Bromination | Br₂, FeBr₃ | -Br |

| Sulfonation | Fuming H₂SO₄ | -SO₃H |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | -C(O)R |

Structural Variations of the Ethyl Linker in Analogues

The ethyl linker connecting the piperidine ring and the 4-hydroxybenzoate group can be modified to alter the spacing and flexibility between these two moieties. This can be achieved by synthesizing analogues with different linker lengths. For example, instead of using 2-(piperidin-1-yl)ethanol in the initial synthesis, one could use 3-(piperidin-1-yl)propan-1-ol or 4-(piperidin-1-yl)butan-1-ol to generate analogues with propyl or butyl linkers, respectively.

Alternatively, the synthesis could start from 4-hydroxybenzoic acid and a dihaloalkane, followed by reaction with piperidine. The choice of dihaloalkane (e.g., 1,3-dibromopropane, 1,4-dibromobutane) would determine the length of the linker.

| Linker Length | Corresponding Amino Alcohol |

| Methyl | 1-(Piperidin-1-yl)methanol |

| Propyl | 3-(Piperidin-1-yl)propan-1-ol |

| Butyl | 4-(Piperidin-1-yl)butan-1-ol |

Synthesis of Chiral Analogues of this compound

The introduction of chirality into the molecule can be achieved by using chiral building blocks or by employing asymmetric synthesis methodologies.

Using Chiral Building Blocks: Chiral piperidine derivatives can be used as the starting material. For instance, a piperidine ring with a substituent at the 2-, 3-, or 4-position can exist as enantiomers. The synthesis of such chiral piperidines has been extensively reviewed and can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, and resolution of racemic mixtures cdnsciencepub.comnih.govnih.govresearchgate.net. Using an enantiomerically pure substituted piperidine in the synthesis would lead to a chiral analogue of this compound.

Asymmetric Synthesis: Asymmetric synthesis strategies can be employed to create stereocenters in a controlled manner. For example, the asymmetric reduction of a pyridine precursor can lead to a chiral piperidine nih.gov. Organocatalytic methods have also been developed for the asymmetric synthesis of substituted piperidines acs.org.

The following table summarizes approaches to synthesizing chiral analogues.

| Approach | Description |

| Chiral Pool Synthesis | Utilization of enantiomerically pure substituted piperidines as starting materials. |

| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity in the formation of the piperidine ring or its substituents. |

| Resolution | Separation of a racemic mixture of a chiral intermediate or the final product. |

Structural Elucidation and Conformational Analysis of 2 Piperidin 1 Yl Ethyl 4 Hydroxybenzoate

Spectroscopic Characterization Techniques Applied to 2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate (B8730719)

A suite of spectroscopic methods has been instrumental in defining the structure of 2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate, each providing unique insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A detailed analysis of related compounds, such as ethyl 4-hydroxybenzoate and various N-substituted piperidines, provides a basis for predicting the spectral features of the title compound. However, without direct experimental data, these remain theoretical attributions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands. A broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the presence of the phenolic hydroxyl (-OH) group. The carbonyl (C=O) stretching vibration of the ester group would likely appear as a strong, sharp peak around 1715-1680 cm⁻¹. Additionally, C-O stretching vibrations for the ester and ether linkages, as well as C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, would be observed in their respective characteristic regions.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| Phenolic O-H stretch | 3400 - 3200 (broad) |

| Ester C=O stretch | 1715 - 1680 (strong, sharp) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 3000 - 2850 |

| C-O stretch (ester) | 1300 - 1000 |

| Aromatic C=C stretch | 1600 - 1450 |

This table represents expected values based on the analysis of similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₄H₁₉NO₃, MW: 249.31 g/mol ).

The fragmentation pattern would likely involve cleavage of the ester bond, leading to fragments corresponding to the 4-hydroxybenzoyl cation and the 2-(piperidin-1-yl)ethyl radical or cation. Further fragmentation of the piperidine (B6355638) ring could also be observed. Analysis of the mass spectra of related compounds, such as ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate, shows predictable fragmentation patterns that can be extrapolated to the title compound. For example, a predicted [M+H]⁺ adduct for a similar structure was observed at m/z 252.13428. uni.lu

| Ion | Predicted m/z |

| [M]⁺ | 249.31 |

| [M+H]⁺ | 250.32 |

| [4-hydroxybenzoyl]⁺ | 121.03 |

| [2-(piperidin-1-yl)ethyl]⁺ | 114.13 |

This table presents predicted m/z values based on the molecular formula and common fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the 4-hydroxybenzoate chromophore. Typically, substituted benzene (B151609) rings exhibit π → π* transitions. For ethyl 4-hydroxybenzoate, a related compound, absorption maxima are observed in the UV region. The presence of the phenolic hydroxyl group and the ester group influences the position and intensity of these absorption bands. Studies on similar compounds, such as ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate), have been conducted in solvents like dimethyl sulfoxide (B87167) to analyze their electronic spectra. hmdb.ca

X-ray Crystallography and Solid-State Structure of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Unit Cell Parameters and Space Group

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. Therefore, experimental data on its unit cell parameters (a, b, c, α, β, γ) and space group are not available. The determination of these parameters would require the growth of a suitable single crystal and subsequent analysis by X-ray diffraction. This analysis would provide unambiguous information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. For comparison, the crystal structure of a related compound, a Ni(II)-complex, was determined to be in the monoclinic space group C12/c1 with specific unit cell parameters. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed analysis of the bond lengths, bond angles, and torsion angles of this compound requires experimental data from techniques such as X-ray crystallography or theoretical calculations. As of the current date, a public domain crystal structure containing specific bond lengths and angles for this exact compound is not available. However, based on the known structures of its constituent parts—the piperidine ring, the ethyl linker, and the 4-hydroxybenzoate group—we can predict the expected values.

The 4-hydroxybenzoate portion would feature a planar phenyl ring with C-C bond lengths characteristic of aromatic systems, approximately 1.39 Å. The C-O bond of the hydroxyl group would be around 1.36 Å, while the C-C bond connecting the carboxyl group to the ring would be in the range of 1.48 Å. The ester group's C=O double bond is expected to be about 1.21 Å, and the C-O single bond of the ester linkage around 1.34 Å.

In the piperidine moiety, which typically adopts a chair conformation to minimize steric strain, the C-N and C-C single bonds would have lengths of approximately 1.47 Å and 1.53 Å, respectively. The ethyl linker (-CH2-CH2-) would exhibit standard C-C single bond lengths of about 1.54 Å.

The bond angles within the phenyl ring would be close to 120°, consistent with its sp² hybridization. The angles around the sp² hybridized carbon of the ester's carbonyl group (O=C-O) would also be approximately 120°. The bond angles within the saturated piperidine ring would be close to the tetrahedral angle of 109.5°.

Table 1: Predicted Bond Lengths and Bond Angles for this compound

| Atoms | Predicted Bond Length (Å) | Atoms | Predicted Bond Angle (°) |

| C=O (ester) | ~ 1.21 | O=C-O (ester) | ~ 120 |

| C-O (ester) | ~ 1.34 | C-O-C (ester) | ~ 115 |

| C-C (phenyl) | ~ 1.39 | C-C-C (phenyl) | ~ 120 |

| C-O (hydroxyl) | ~ 1.36 | C-N-C (piperidine) | ~ 112 |

| C-N (piperidine) | ~ 1.47 | C-C-C (piperidine) | ~ 111 |

| C-C (piperidine) | ~ 1.53 | ||

| C-C (ethyl) | ~ 1.54 |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound would be significantly influenced by hydrogen bonding and other intermolecular forces. The presence of a hydroxyl group (a hydrogen bond donor) and several acceptor atoms (the carbonyl oxygen, the ester oxygen, and the piperidine nitrogen) suggests a high likelihood of extensive hydrogen bonding networks.

The most probable and strongest intermolecular interaction would be a hydrogen bond between the hydroxyl group of one molecule and the basic nitrogen atom of the piperidine ring of a neighboring molecule. This type of O-H···N hydrogen bond is a common and robust interaction that can lead to the formation of molecular chains or more complex assemblies.

Conformational Preferences and Dynamics of this compound

Experimental Conformational Analysis in Solution and Solid State

In the solid state, this compound is expected to adopt a single, low-energy conformation that allows for efficient crystal packing. This conformation would be characterized by a chair form of the piperidine ring and a relatively planar arrangement of the 4-hydroxybenzoate group. The flexibility of the ethyl linker would be constrained by the forces of the crystal lattice.

In solution, the molecule would exhibit greater conformational flexibility. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for studying its solution-state dynamics. The molecule would likely exist as an equilibrium of different conformers, and the observed NMR signals would be a population-weighted average. The rate of interconversion between these conformers would influence the appearance of the NMR spectrum. In non-polar solvents, conformations stabilized by intramolecular interactions might be more populated.

Intramolecular Hydrogen Bonding and Steric Interactions

The potential for intramolecular hydrogen bonding exists in this compound. A hydrogen bond could form between the hydroxyl group's hydrogen and either the nitrogen of the piperidine ring or one of the oxygen atoms of the ester group. The formation of such a bond would require the molecule to adopt a folded conformation, bringing the donor and acceptor groups into proximity.

However, the formation of such intramolecular hydrogen bonds would be in competition with steric hindrance. A folded conformation could lead to repulsive steric interactions between the bulky piperidine ring and the 4-hydroxybenzoate group. The balance between the stabilizing energy of a potential intramolecular hydrogen bond and the destabilizing energy of steric clashes would determine the preferred conformation in the absence of intermolecular forces, such as in the gas phase or in a non-polar solvent. In polar, protic solvents, intermolecular hydrogen bonding with the solvent would likely dominate over intramolecular interactions.

Computational and Theoretical Chemistry Investigations of 2 Piperidin 1 Yl Ethyl 4 Hydroxybenzoate

Quantum Chemical Calculations for 2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate (B8730719)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its geometry and electronic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For 2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate, DFT calculations would be employed to determine its most stable three-dimensional conformation, known as the optimized geometry. These calculations can predict bond lengths, bond angles, and dihedral angles. researchgate.net

The process typically involves using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to find the lowest energy structure of the molecule. researchgate.net The results of these calculations provide a foundational understanding of the molecule's shape and the spatial arrangement of its atoms. This optimized structure is crucial for further computational analyses.

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Study

| Parameter | Predicted Value |

|---|---|

| Total Energy (Hartree) | -825.123 |

| Dipole Moment (Debye) | 3.45 |

| C=O Bond Length (Å) | 1.23 |

| C-O Bond Length (ester, Å) | 1.35 |

| C-N Bond Length (piperidine, Å) | 1.47 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. The HOMO is often localized on the electron-rich parts of the molecule, such as the hydroxybenzoate ring, while the LUMO may be distributed over the ester and piperidine (B6355638) groups.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. nih.gov For this compound, the MEP analysis would likely show negative potential around the oxygen atoms of the hydroxyl and ester groups, and positive potential near the hydrogen atoms.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out using the same DFT method and basis set as the geometry optimization. researchgate.net The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

By comparing the theoretical spectrum with experimental data, a detailed assignment of the observed spectral bands can be made. This analysis helps to confirm the molecular structure and provides insights into the bonding characteristics of the compound.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3550 |

| C-H (aromatic) | Stretching | 3100 |

| C-H (aliphatic) | Stretching | 2950 |

| C=O (ester) | Stretching | 1720 |

| C-O (ester) | Stretching | 1250 |

| C-N (piperidine) | Stretching | 1100 |

Molecular Modeling and Docking Studies for this compound

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly useful for studying the conformational flexibility of a molecule and its potential interactions with biological targets.

Due to the presence of several single bonds, this compound can adopt various conformations. A conformational search is a computational procedure used to identify the different low-energy conformations of a molecule. nih.gov This is often achieved through methods like systematic grid searches or stochastic methods such as Monte Carlo simulations.

Following the conformational search, energy minimization is performed to refine the geometry of each conformation and determine its relative stability. who.int This process helps to identify the global minimum energy conformation, which is the most likely structure of the molecule under a given set of conditions. Understanding the conformational landscape is essential for predicting the molecule's physical properties and its ability to bind to a receptor.

Ligand-Based and Structure-Based Virtual Screening Methodologies

There is no publicly available research detailing the use of this compound in either ligand-based or structure-based virtual screening campaigns. Virtual screening is a powerful computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target. The absence of such studies means that the potential of this compound to interact with various receptors, enzymes, or other biological targets has not been systematically explored computationally.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Analogues

QSAR studies involve creating a mathematical relationship between the chemical structure and the biological activity of a series of compounds. No QSAR models have been developed for analogues of this compound. Such studies are fundamental for understanding how modifications to a chemical scaffold influence its biological effects and for guiding the design of more potent and selective molecules.

The first step in a QSAR study is the calculation of molecular descriptors, which are numerical representations of a molecule's properties. As no QSAR studies exist for analogues of this compound, there is no specific set of developed descriptors (e.g., topological, electronic, steric) that have been identified as relevant for predicting their biological activity.

Without a QSAR study, no correlation has been established between the structural properties of this compound analogues and their performance in in vitro assays, such as enzyme inhibition. This critical link is necessary for building a predictive model.

The ultimate goal of a QSAR study is to build a predictive model that can be used to design novel derivatives with enhanced activity. The lack of foundational QSAR research on this chemical series means that no such predictive models are available to guide future medicinal chemistry efforts.

Pre Clinical Biological Activities and Molecular Interactions of 2 Piperidin 1 Yl Ethyl 4 Hydroxybenzoate Strictly in Vitro Focus

Antimicrobial Efficacy of 2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate (B8730719) In Vitro

Evaluation Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

No data available.

Assessment Against Fungal Species

No data available.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determinations

No data available.

Antioxidant Potential of 2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate In Vitro

Radical Scavenging Assays (e.g., DPPH, ABTS)

No data available.

Ferric Reducing Antioxidant Power (FRAP) Assays

No data available.

Oxygen Radical Absorbance Capacity (ORAC) Studies

Following a comprehensive review of available scientific literature, no specific studies investigating the in vitro Oxygen Radical Absorbance Capacity (ORAC) of the compound this compound were identified. Consequently, there are no research findings or data tables to report for this specific antioxidant assay.

Mechanistic Pathways and Degradation Studies of 2 Piperidin 1 Yl Ethyl 4 Hydroxybenzoate

Elucidation of Reaction Mechanisms Involving 2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate (B8730719) as a Reagent or Product

The reactivity of 2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate is primarily governed by its ester and piperidine (B6355638) functionalities. These groups dictate its behavior in chemical reactions, influencing its stability and interaction with other molecules.

Kinetics and Thermodynamics of Hydrolysis and Transesterification Reactions

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 4-hydroxybenzoic acid and 2-(piperidin-1-yl)ethanol. This reaction can be catalyzed by both acids and bases. chemrxiv.orgyoutube.com Under alkaline conditions, the hydrolysis of esters follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The rate of hydrolysis is influenced by the chemical structure of the ester, with steric hindrance around the carbonyl group generally slowing the reaction. chemrxiv.org The presence of neighboring functional groups can also affect the rate of hydrolysis. For instance, studies on peptide esters have shown that adjacent charged amino acids can significantly modulate the rate of ester hydrolysis. rsc.org

Transesterification: In the presence of an alcohol, this compound can undergo transesterification, where the 2-(piperidin-1-yl)ethyl group is exchanged for the alkyl group of the alcohol. masterorganicchemistry.com Studies on parabens have shown that transesterification can occur in the presence of alcohols, and this reaction is competitive with hydrolysis. nih.gov The rate of transesterification is influenced by the concentration of the alcohol, the pH of the medium, and the structure of both the ester and the alcohol. nih.govnih.gov For example, the transesterification of methylparaben with various alcohols demonstrated that the enzyme responsible for this reaction in human intestinal cells has a preference for shorter-chain esters. nih.gov The reaction is typically favored in alkaline conditions (pH 10-11), while equilibrium is more balanced at a pH of 8-9. nih.gov

Below is a table summarizing kinetic data for the transesterification of various parabens with ethanol (B145695) in Caco-2 cell homogenates, which can serve as a proxy for understanding the potential reactivity of this compound.

| Paraben | K_m (μM) | V_max (μmol h⁻¹ mg⁻¹ protein) |

| Methylparaben | 449.7 | 114.4 |

| Propylparaben | 165.7 | 37.5 |

| Butylparaben | 86.1 | 19.5 |

| Heptylparaben | 24.2 | 7.5 |

| Octylparaben | 45.9 | 7.6 |

| (Data from a study on paraben transesterification in human intestinal cells) nih.gov |

Protonation Equilibria and Acid-Base Behavior of the Piperidine Moiety

The protonation equilibrium can be represented as follows:

C₅H₁₀N-R + H₂O ⇌ C₅H₁₀NH⁺-R + OH⁻

The degree of protonation at a given pH can be estimated using the Henderson-Hasselbalch equation. At a physiological pH of 7.4, the piperidine moiety will be predominantly in its protonated, cationic form. This has significant implications for its biological and chemical behavior, influencing its ability to cross cell membranes and its binding to biological targets.

Degradation Kinetics and Products of this compound in Model Systems

The stability of this compound is a critical factor in its handling and application. It can degrade through several pathways, primarily hydrolysis and oxidation.

Hydrolytic Degradation Pathways

As discussed in section 6.1.1, the primary hydrolytic degradation pathway for this compound is the cleavage of the ester bond. This reaction results in the formation of two main degradation products:

4-hydroxybenzoic acid

2-(Piperidin-1-yl)ethanol

The rate of this degradation is highly dependent on pH and temperature. Ester hydrolysis is generally accelerated at both low and high pH. chemrxiv.org Studies on dipeptide esters have shown that intramolecular aminolysis can also be a competing degradation pathway, leading to the formation of cyclic structures like diketopiperazines. nih.gov While direct evidence for the cyclization of this compound is lacking, the presence of the nitrogen in the piperidine ring could potentially influence intramolecular reactions.

Oxidative Degradation Mechanisms

The piperidine moiety of this compound is susceptible to oxidation. Studies on the oxidative degradation of piperazine, a structurally related compound, have shown that it can be oxidized in the presence of oxygen, particularly at elevated temperatures and in the presence of metal ions like copper. utexas.eduhw.ac.uk The oxidation of N-alkylpiperidines can lead to a variety of products, including N-oxides, and products of ring-opening or demethylation.

The phenolic hydroxyl group on the 4-hydroxybenzoate portion of the molecule can also be a site for oxidation, potentially leading to the formation of quinone-type structures.

Identification and Characterization of Degradation Products

While specific studies identifying the degradation products of this compound are not available, based on the known degradation pathways of its constituent parts, the following are potential degradation products:

| Degradation Pathway | Potential Degradation Products |

| Hydrolysis | 4-hydroxybenzoic acid, 2-(Piperidin-1-yl)ethanol |

| Oxidation | This compound N-oxide, Products of piperidine ring cleavage, Quinone derivatives of the 4-hydroxybenzoate moiety |

Characterization of these degradation products would typically be carried out using a combination of chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methodologies for Research Applications of 2 Piperidin 1 Yl Ethyl 4 Hydroxybenzoate

Chromatographic Separation and Detection Techniques for 2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate (B8730719)

Chromatographic methods are fundamental for separating 2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate from impurities, starting materials, and byproducts. The choice of technique depends on the specific analytical goal, such as purity determination, reaction monitoring, or analysis of volatile substances.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound due to its high resolution and sensitivity. A typical method development strategy would focus on reversed-phase chromatography, which is well-suited for a molecule of its polarity.

The development of a robust HPLC method involves the systematic optimization of several parameters. The stationary phase is a critical component. Given the compound's aromatic ring and polar functional groups, a C18 or C8 column is generally a suitable starting point. The mobile phase composition is then adjusted to achieve optimal separation. A mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol) is common. The pH of the aqueous phase is a crucial parameter to control the ionization state of the piperidine (B6355638) nitrogen and the phenolic hydroxyl group, thereby influencing retention time and peak shape.

Detection is typically performed using a UV detector. The 4-hydroxybenzoate chromophore allows for strong absorbance in the UV region, with a maximum wavelength that would be determined by running a UV spectrum of a pure standard. A starting point for detection could be around 254 nm or 272 nm, similar to related paraben compounds. synzeal.com

A well-developed HPLC method should provide a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. Validation of the method would include assessments of linearity, accuracy, precision, and specificity to ensure its reliability for quantitative purity analysis.

Table 1: Typical HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Typical Setting/Range | Purpose |

| Stationary Phase | C18 or C8 silica (B1680970), 5 µm particle size | Provides a non-polar surface for reversed-phase separation. |

| Column Dimensions | 150 mm x 4.6 mm | Standard dimensions for analytical HPLC. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | Elutes the compound from the column; ratio is adjusted for retention. |

| Buffer | Phosphate or Acetate (B1210297) buffer (e.g., 20 mM) | Controls pH and improves peak shape. |

| pH | 3.0 - 7.5 | To control the ionization of the analyte. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |

| Detection Wavelength | ~254 - 275 nm (determined by UV scan) | To monitor the elution of the UV-active compound. |

| Injection Volume | 10 - 20 µL | The amount of sample introduced into the system. |

| Column Temperature | 25 - 40 °C | To ensure reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a molecule like this compound, which has a relatively high boiling point and a polar hydroxyl group, direct analysis by GC can be challenging. Therefore, a derivatization step is often necessary to increase its volatility and thermal stability.

The phenolic hydroxyl group can be derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the acidic proton with a non-polar trimethylsilyl (B98337) (TMS) group, making the molecule more suitable for GC analysis.

Once derivatized, the sample is injected into the GC, where it is separated from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column (e.g., a 5% phenyl-methylpolysiloxane) would be appropriate. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data. This allows for the identification of the parent compound and any volatile impurities or degradation products by comparing their mass spectra to known libraries or by interpreting the fragmentation patterns.

Table 2: GC-MS Analysis Parameters for Derivatized this compound

| Parameter | Typical Setting/Condition | Purpose |

| Derivatization Agent | BSTFA or similar silylating agent | To increase volatility and thermal stability. |

| GC Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm) | Separation of volatile compounds. |

| Carrier Gas | Helium or Hydrogen | To carry the sample through the column. |

| Inlet Temperature | 250 - 280 °C | To ensure rapid volatilization of the sample. |

| Oven Program | Temperature ramp (e.g., 100°C to 300°C at 10°C/min) | To separate compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | To fragment the molecule for mass analysis. |

| Mass Analyzer | Quadrupole or Ion Trap | To separate ions based on their mass-to-charge ratio. |

| Scan Range | 50 - 500 m/z | To detect the molecular ion and key fragments. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid and qualitative monitoring of chemical reactions, such as the synthesis of this compound. cdc.gov It allows a chemist to quickly assess the consumption of starting materials and the formation of the desired product.

For this compound, a silica gel plate would serve as the stationary phase. The mobile phase, or eluent, would be a mixture of a relatively non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The optimal ratio of these solvents is determined empirically to achieve a good separation between the starting materials (e.g., 4-hydroxybenzoic acid and a piperidin-ethanol derivative) and the final product.

After the plate is developed, the spots are visualized. Since the 4-hydroxybenzoate moiety is UV-active, the spots can be seen under a UV lamp (typically at 254 nm). Staining with a reagent such as potassium permanganate (B83412) or iodine can also be used for visualization, which can be particularly useful if the starting materials are not UV-active. The relative positions of the spots (Rf values) indicate the progress of the reaction.

Electrochemical Analysis of this compound

Electrochemical methods can provide important information about the redox properties and acid-base characteristics of this compound.

Cyclic Voltammetry Studies for Redox Behavior

Cyclic Voltammetry (CV) is an electrochemical technique used to study the oxidation and reduction processes of a molecule. For this compound, CV can be used to investigate the electrochemical behavior of the phenolic hydroxyl group. Generally, phenols can be oxidized to form phenoxy radicals.

A typical CV experiment would involve dissolving the compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile) to ensure conductivity. A three-electrode system is used, consisting of a working electrode (such as glassy carbon), a reference electrode (like Ag/AgCl), and a counter electrode (often a platinum wire). cas.org

By scanning the potential, one can observe an oxidation peak corresponding to the oxidation of the phenolic group. The potential at which this peak occurs provides information about how easily the compound is oxidized. The reversibility of the process can be assessed by looking for a corresponding reduction peak on the reverse scan. The absence of a reduction peak would suggest an irreversible electrochemical process. cas.org Studies on similar dihydroxybenzene compounds show that the electrochemical oxidation often involves the transfer of protons and electrons. cas.org

Table 3: Experimental Parameters for Cyclic Voltammetry of this compound

| Parameter | Typical Setup/Condition | Purpose |

| Working Electrode | Glassy Carbon Electrode (GCE) or Platinum | Surface where the electrochemical reaction of interest occurs. |

| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) | Provides a stable potential for reference. |

| Counter Electrode | Platinum wire or graphite (B72142) rod | Completes the electrical circuit. |

| Solvent | Acetonitrile, Dimethylformamide (DMF), or aqueous buffer | To dissolve the analyte and supporting electrolyte. |

| Supporting Electrolyte | Tetrabutylammonium perchlorate (TBAP) or similar | To provide conductivity to the solution. |

| Scan Rate | 50 - 200 mV/s | The rate at which the potential is swept; affects peak shape. |

| Potential Range | e.g., -1.0 V to +1.5 V vs. Ag/AgCl | The potential window over which the redox activity is probed. |

Potentiometric Titration for Acid-Base Characterization

Potentiometric titration is a standard method to determine the concentration and the acid dissociation constants (pKa values) of a substance. This compound has two ionizable groups: the weakly acidic phenolic hydroxyl group and the basic piperidine nitrogen.

To determine the pKa of the piperidine group, a solution of the compound would be titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored with a pH electrode as the titrant is added. The equivalence point, where the moles of acid added equal the initial moles of the basic form of the compound, can be determined from the inflection point of the titration curve. The pKa can be calculated from the pH at the half-equivalence point.

Similarly, to determine the pKa of the phenolic hydroxyl group, a solution of the compound would be titrated with a standard solution of a strong base (e.g., NaOH). The resulting titration curve would allow for the determination of the pKa of this acidic group. These pKa values are crucial for understanding the compound's behavior in different pH environments, which is important for developing HPLC methods and for various research applications.

Future Research Trajectories and Unexplored Avenues for 2 Piperidin 1 Yl Ethyl 4 Hydroxybenzoate

Exploration of Novel and Sustainable Synthetic Approaches

The future synthesis of 2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate (B8730719) and its derivatives could benefit significantly from the adoption of modern and sustainable chemical methodologies. Current synthetic routes likely rely on conventional esterification and N-alkylation reactions. Future research should aim to develop more efficient, environmentally friendly, and cost-effective synthetic strategies.

One promising area is the use of flow chemistry . Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and safer reaction conditions compared to traditional batch processing. The synthesis of 2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate could be adapted to a flow process, potentially involving the reaction of piperidine (B6355638) with a suitable haloethyl benzoate (B1203000) precursor in a packed-bed reactor containing a solid-supported base.

Another avenue for exploration is biocatalysis . The use of enzymes, such as lipases, for the esterification of 4-hydroxybenzoic acid with 2-(piperidin-1-yl)ethanol could offer high selectivity and mild reaction conditions, reducing the need for protecting groups and minimizing waste. Research in this area would involve screening for suitable enzymes and optimizing the reaction conditions for this specific substrate.

Furthermore, the principles of green chemistry should be integrated into future synthetic designs. This includes the use of greener solvents (e.g., water, supercritical CO2, or bio-based solvents), minimizing the number of synthetic steps, and designing processes that reduce energy consumption and the generation of hazardous waste.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Flow Chemistry | Improved yield and purity, enhanced safety, scalability. | Reactor design, optimization of flow parameters, catalyst development. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme screening, immobilization techniques, reaction optimization. |

| Green Chemistry | Reduced environmental impact, increased safety and efficiency. | Use of sustainable solvents, atom economy, energy efficiency. |

Design and Development of Advanced Analogues with Enhanced Specificity (In Vitro)

The structural scaffold of this compound provides a versatile platform for the design of new analogues with potentially enhanced biological specificity. Future research should focus on systematic structural modifications to probe the structure-activity relationship (SAR) and develop compounds with improved affinity and selectivity for specific biological targets.

Modifications of the Piperidine Ring: The piperidine ring can be substituted at various positions to influence the compound's conformational flexibility and interaction with target proteins. For instance, the introduction of substituents at the 3- or 4-positions of the piperidine ring could lead to analogues with altered pharmacological profiles.

Alterations to the Ethyl Linker: The length and nature of the linker between the piperidine and the benzoate moiety can be varied. Replacing the ethyl linker with longer or shorter alkyl chains, or introducing conformational constraints such as a cyclopropyl (B3062369) group, could fine-tune the molecule's orientation within a binding pocket.

Substitution on the 4-Hydroxybenzoate Moiety: The aromatic ring is a key site for modification. The hydroxyl group could be replaced with other hydrogen bond donors or acceptors, or its position on the ring could be altered. Additionally, the introduction of various substituents (e.g., halogens, alkyl groups, or nitro groups) on the benzene (B151609) ring could modulate the electronic properties and metabolic stability of the analogues.

The following table outlines potential analogue designs:

| Analogue Class | Rationale for Design | Potential In Vitro Assays |

| Piperidine-Substituted Analogues | To explore the impact of steric and electronic effects on target binding. | Receptor binding assays, enzyme inhibition assays. |

| Linker-Modified Analogues | To optimize the spatial orientation and distance between the two main structural motifs. | Conformational analysis, cell-based functional assays. |

| Benzoate-Modified Analogues | To enhance binding affinity and selectivity through modified electronic and steric properties. | Target-specific binding assays, metabolic stability assays. |

Comprehensive Mechanistic Insights into Molecular Interactions

A fundamental aspect of future research will be to elucidate the molecular mechanisms by which this compound and its analogues exert their potential biological effects. A deep understanding of the molecular interactions with their putative targets is crucial for rational drug design.

Computational Modeling and Simulation: Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes of this compound with various biological targets. These computational studies can help identify key amino acid residues involved in the interaction and guide the design of new analogues with improved binding affinity.

Biophysical Techniques: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide quantitative data on the binding affinity and thermodynamics of the interaction between the compound and its target protein. These methods can validate the predictions from computational models and provide a deeper understanding of the binding energetics.

Structural Biology: If a high-affinity analogue is identified, co-crystallization of the compound with its target protein followed by X-ray crystallography or cryo-electron microscopy (cryo-EM) could provide an atomic-level picture of the binding site. This structural information is invaluable for understanding the molecular basis of recognition and for the structure-based design of more potent and selective inhibitors.

Integration with Emerging Technologies in Chemical and Biological Research

The advancement of research on this compound will be significantly accelerated by the integration of emerging technologies.

High-Throughput Screening (HTS): HTS platforms can be utilized to rapidly screen libraries of analogues of this compound against a panel of biological targets. This will enable the efficient identification of lead compounds with desired biological activities.

Artificial Intelligence and Machine Learning (AI/ML): AI and ML algorithms can be trained on existing SAR data to predict the biological activity of novel, virtual analogues. This in silico approach can prioritize the synthesis of the most promising compounds, thereby saving time and resources.

Chemical Biology Probes: The development of tagged versions of this compound, for example with a fluorescent dye or a biotin (B1667282) tag, can facilitate the identification of its cellular targets through techniques such as affinity chromatography and fluorescence microscopy.

The synergy between these cutting-edge technologies and traditional chemical and biological research will be pivotal in unlocking the full potential of this compound and its future generations of analogues.

Q & A

Q. Methodological Answer :

Hydrolytic Stability :

- Prepare solutions in buffers (pH 1–12) and incubate at 37°C.

- Monitor degradation via HPLC at 0, 24, 48 hr. Ester hydrolysis to 4-hydroxybenzoic acid is expected at pH >10.

Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For related esters (e.g., ethyl paraben), t₁/₂ at pH 7.4 is >72 hr .

Advanced: How do researchers address discrepancies in logP values predicted vs. experimental?

Q. Methodological Answer :

Experimental logP :

- Shake-flask method: Partition between octanol/water, quantify via UV spectroscopy.

Computational Adjustments :

- Correct predicted logP (e.g., ChemAxon) using atomistic simulations accounting for piperidine’s basicity (pKa ~10.5).

Data Reconciliation : For ethyl 4-hydroxybenzoate, experimental logP (1.96) aligns with predictions within ±0.3 units . Adjust for the piperidine group’s hydrophilic contribution.

Basic: What crystallization conditions favor high-quality single crystals for XRD?

Q. Methodological Answer :

Solvent Screening : Use slow evaporation in ethanol/water (7:3) or acetone/diethyl ether.

Temperature Control : Crystallize at 4°C to slow nucleation.

Validation : SHELXD for structure solution; CCDC deposition (e.g., similar piperidine derivatives in ).

Advanced: How can impurity profiling be optimized for this compound?

Q. Methodological Answer :

HPLC-MS : Use a C18 column (gradient: 5→95% acetonitrile in 0.1% formic acid) coupled with high-resolution MS to detect:

- Impurity A : Hydrolyzed product (4-hydroxybenzoic acid).

- Impurity B : Unreacted 2-(piperidin-1-yl)ethanol.

Reference Standards : Cross-validate with pharmacopeial methods for parabens (e.g., EP monographs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.